molecular formula C31H32N4O2 B1203386 Roxburghine B CAS No. 27932-46-3

Roxburghine B

Cat. No. B1203386
CAS RN: 27932-46-3
M. Wt: 492.6 g/mol
InChI Key: SHKMVIVFLHPOSB-TVRWTGHXSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Roxburghine B is an alkaloid.

Scientific Research Applications

Phytochemistry and Pharmacology

Roxburghine B, derived from Anoectochilus roxburghii, has been a subject of extensive research due to its varied pharmacological properties. Studies have identified numerous bioactive substances in Anoectochilus roxburghii, such as polysaccharides, flavonoids, glycosides, and alkaloids. These constituents contribute to its antidiabetic, antilipemic, anti-inflammatory, antiviral, liver protective, renal protective, immunomodulatory, sedative, and antineoplastic effects (Ye, Shao, & Zhang, 2017).

Light Quality Effects on Metabolite Content

Research on the effects of different light qualities on Anoectochilus roxburghii growth and secondary metabolite content has shown that blue light supplementation can significantly enhance the growth and secondary metabolite (total flavonoids, total polyphenols) content in this species. This finding has implications for improving the cultivation and quality of medicinal ingredients of Anoectochilus roxburghii (Wang et al., 2018).

LED Lights and Flavonoid Accumulation

Studies have also investigated the optimal light-emitting diode (LED) lighting conditions to enhance the growth and development of Anoectochilus roxburghii. Specific combinations of blue and red LED light were found to significantly increase plant growth, biomass accumulation, and total flavonoid content. This research provides valuable insights into the cultivation practices that can optimize the medicinal value of Anoectochilus roxburghii (Gam et al., 2020).

Hepatoprotective Effects

Anoectochilus roxburghii polysaccharides have demonstrated notable hepatoprotective effects. They effectively decrease serum alanine transaminase and aspartate transaminase activities and enhance antioxidant enzyme activities in liver tissue. This suggests potential applications in treating liver-related diseases (Zeng et al., 2017).

properties

CAS RN

27932-46-3

Product Name

Roxburghine B

Molecular Formula

C31H32N4O2

Molecular Weight

492.6 g/mol

IUPAC Name

methyl (1S,2R,17S,19R)-2-methyl-4,14,21,31-tetrazaoctacyclo[15.15.0.02,14.03,11.05,10.019,31.020,28.022,27]dotriaconta-3(11),5,7,9,15,20(28),22,24,26-nonaene-16-carboxylate

InChI

InChI=1S/C31H32N4O2/c1-31-24-17-34-13-11-20-18-7-3-5-9-25(18)32-28(20)27(34)15-22(24)23(30(36)37-2)16-35(31)14-12-21-19-8-4-6-10-26(19)33-29(21)31/h3-10,16,22,24,27,32-33H,11-15,17H2,1-2H3/t22-,24-,27-,31-/m1/s1

InChI Key

SHKMVIVFLHPOSB-TVRWTGHXSA-N

Isomeric SMILES

C[C@]12[C@@H]3CN4CCC5=C([C@H]4C[C@@H]3C(=CN1CCC6=C2NC7=CC=CC=C67)C(=O)OC)NC8=CC=CC=C58

SMILES

CC12C3CN4CCC5=C(C4CC3C(=CN1CCC6=C2NC7=CC=CC=C67)C(=O)OC)NC8=CC=CC=C58

Canonical SMILES

CC12C3CN4CCC5=C(C4CC3C(=CN1CCC6=C2NC7=CC=CC=C67)C(=O)OC)NC8=CC=CC=C58

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Roxburghine B
Reactant of Route 2
Reactant of Route 2
Roxburghine B
Reactant of Route 3
Roxburghine B
Reactant of Route 4
Roxburghine B
Reactant of Route 5
Roxburghine B
Reactant of Route 6
Roxburghine B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.